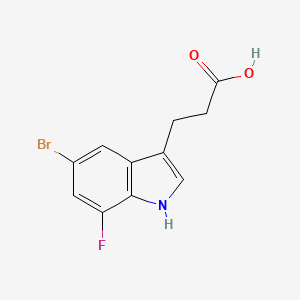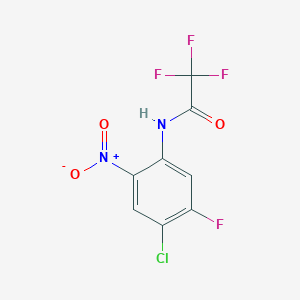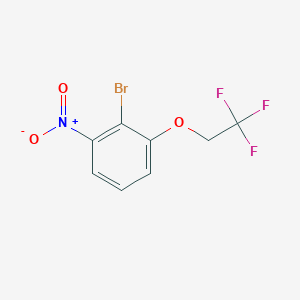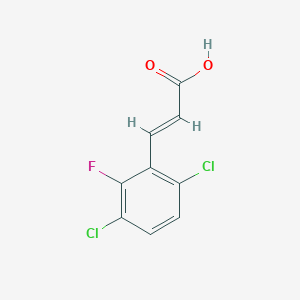
3,6-Dichloro-2-fluorocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on its aromatic ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-fluorocinnamic acid typically involves halogenation reactions. One common method is the direct halogenation of cinnamic acid using chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), to facilitate the electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dichloro-2-fluorocinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
3,6-Dichloro-2-fluorocinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,6-Dichloro-2-fluorocinnamic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug development, it may target specific enzymes or receptors, modulating their activity to achieve therapeutic effects.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with microbial cell membranes and enzymes.
Anticancer Activity: Inhibition of specific cancer-related enzymes or pathways.
Therapeutic Effects: Binding to receptors or enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
3,5-Dichlorocinnamic acid
2-Fluorocinnamic acid
3,6-Dibromocinnamic acid
2-Chloro-3-fluorocinnamic acid
Propriétés
Formule moléculaire |
C9H5Cl2FO2 |
|---|---|
Poids moléculaire |
235.04 g/mol |
Nom IUPAC |
(E)-3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
Clé InChI |
LUILXZDRKJCEJP-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)F)Cl |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


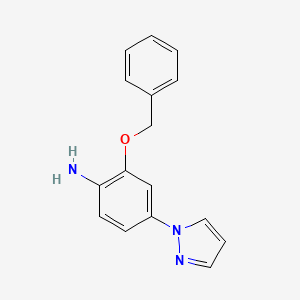
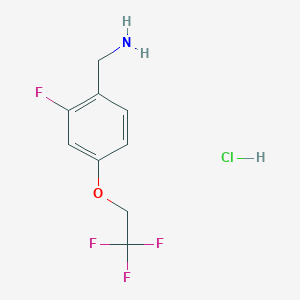

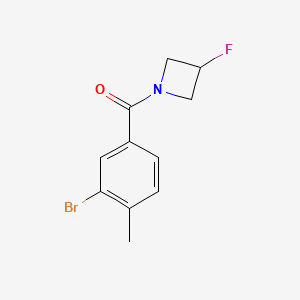
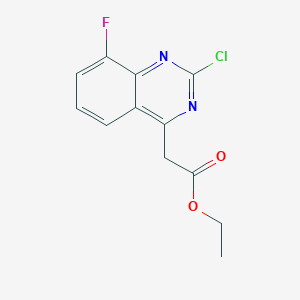

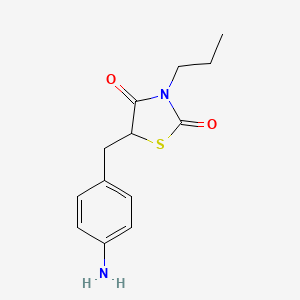
![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)

![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)

